molecular formula C9H11NO4 B1395203 N-(2-Furoyl)-2-methylalanine CAS No. 1219979-72-2

N-(2-Furoyl)-2-methylalanine

Cat. No.: B1395203
CAS No.: 1219979-72-2
M. Wt: 197.19 g/mol
InChI Key: SIPOFXKJMXATAQ-UHFFFAOYSA-N
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Description

N-(2-Furoyl)-2-methylalanine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Furoyl)-2-methylalanine typically involves the reaction of 2-furoic acid with 2-methylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-carbonyldiimidazole for activation of the carboxylic acid group, followed by nucleophilic substitution with the amino group of 2-methylalanine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Furoyl)-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The furan ring and the amino acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield furan derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Furoyl)-2-methylalanine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-Furoyl)glycine: This compound is similar in structure to N-(2-Furoyl)-2-methylalanine but has glycine instead of 2-methylalanine.

    N-(2-Furoyl)valine: Another similar compound where valine is conjugated with 2-furoic acid.

Uniqueness: this compound is unique due to the presence of the 2-methylalanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-9(2,8(12)13)10-7(11)6-4-3-5-14-6/h3-5H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPOFXKJMXATAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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